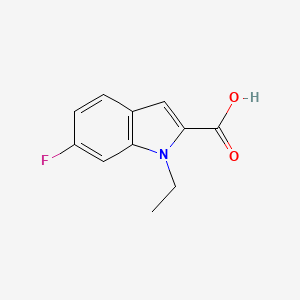

Acide 1-éthyl-6-fluoro-1H-indole-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s metabolic stability and bioavailability.

Applications De Recherche Scientifique

Activité anti-inflammatoire

Les dérivés de l'indole, y compris l'acide 1-éthyl-6-fluoro-1H-indole-2-carboxylique, ont montré des activités anti-inflammatoires potentielles . Cela en fait un domaine de recherche prometteur pour le développement de nouveaux médicaments anti-inflammatoires .

Activité anticancéreuse

Les dérivés de l'indole se sont avérés posséder des propriétés anticancéreuses . Ils ont été utilisés dans le traitement de divers types de cellules cancéreuses, ce qui en fait un domaine de recherche précieux en oncologie .

Activité antioxydante

Les dérivés de l'indole ont démontré des activités antioxydantes . Ils peuvent aider à neutraliser les radicaux libres nocifs dans le corps, contribuant à la santé et au bien-être général .

Activité antimicrobienne

Les dérivés de l'indole ont montré des propriétés antimicrobiennes . Ils peuvent inhiber la croissance de divers types de bactéries et de champignons, ce qui les rend utiles dans le développement de nouveaux médicaments antimicrobiens .

Activité antidiabétique

Les dérivés de l'indole se sont avérés posséder des propriétés antidiabétiques . Ils peuvent aider à réguler les niveaux de sucre dans le sang, ce qui en fait un domaine de recherche prometteur pour le traitement du diabète .

Activité antipaludique

Les dérivés de l'indole ont montré un potentiel dans le traitement du paludisme . Ils peuvent inhiber la croissance des parasites Plasmodium, agents responsables du paludisme .

Activité anticholinestérasique

Les dérivés de l'indole ont démontré des activités anticholinestérasiques . Ils peuvent inhiber l'activité des enzymes cholinestérasiques, ce qui en fait un domaine de recherche potentiel pour le traitement de maladies comme la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their broad-spectrum biological activities . The interaction often involves electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole ring .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Indole derivatives are known to exhibit a range of biological effects due to their interaction with various targets . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Analyse Biochimique

Biochemical Properties

Indole derivatives, including 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid, have been found to interact with multiple receptors, enzymes, and proteins . These interactions often result in the inhibition or activation of these biomolecules, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid are diverse, given the broad-spectrum biological activities of indole derivatives . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-fluoroindole.

Ethylation: The 6-fluoroindole undergoes ethylation at the nitrogen atom to form 1-ethyl-6-fluoroindole.

Carboxylation: The final step involves the carboxylation of the indole ring at the 2-position to yield 1-ethyl-6-fluoro-1H-indole-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Common techniques include:

Catalysis: Using catalysts to enhance reaction rates.

Reflux: Employing reflux conditions to maintain reaction temperature.

Purification: Utilizing chromatography or recrystallization for purification.

Analyse Des Réactions Chimiques

Types of Reactions

1-ethyl-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of oxo derivatives.

Propriétés

IUPAC Name |

1-ethyl-6-fluoroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYFQKDFTNPSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.